molecular formula C7H11NO3 B063961 Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate CAS No. 190783-99-4

Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate

Cat. No.: B063961
CAS No.: 190783-99-4
M. Wt: 157.17 g/mol
InChI Key: ABAOXDQXQHQRFA-UHFFFAOYSA-N
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Description

Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate (CAS: 42435-88-1) is a chiral pyrrolidinone derivative with the molecular formula C₇H₁₁NO₃ and a molecular weight of 157.17 g/mol. Structurally, it features a five-membered lactam ring (5-oxopyrrolidine) substituted with a methyl ester group at position 2 and a methyl group at position 1 (Figure 1). This compound is enantiomerically pure in its (S)-configuration, as noted in synthetic and analytical studies .

Its synthesis typically involves cyclization or esterification reactions, as exemplified by the use of sulfuric acid in methanol to generate methyl esters from carboxylic acid precursors . Key spectral data include:

  • IR: Strong C=O stretches at 1738 cm⁻¹ (ester) and 1659 cm⁻¹ (lactam).
  • ¹H-NMR: Methyl ester singlet at δ 3.70 ppm and lactam N–CH₂ protons at δ 3.86–3.94 ppm .
  • Melting Point: 145–146°C (for derivatives with aryl substituents) .

The compound is utilized in pharmaceutical research, particularly as a precursor for bioactive molecules, due to its rigid pyrrolidinone scaffold and stereochemical versatility .

Properties

IUPAC Name

methyl 1-methyl-5-oxopyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-8-5(7(10)11-2)3-4-6(8)9/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABAOXDQXQHQRFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CCC1=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Temperature and Solvent Effects

Esterification efficiency correlates strongly with solvent polarity and temperature. Methanol, a polar protic solvent, facilitates acid-catalyzed esterification but requires elevated temperatures (50–65°C) for optimal yields. In contrast, ethyl acetate, used in Boc protection, provides a nonpolar environment that stabilizes intermediates and reduces side reactions.

Catalysts and Reagent Stoichiometry

Thionyl chloride’s role in esterification is twofold: it activates the carboxylic acid as an acyl chloride and generates HCl in situ, further catalyzing the reaction. Stoichiometric excess of methanol (15–20 mol per mole of acid) ensures complete conversion. For Boc protection, DMAP’s catalytic activity hinges on its ability to stabilize the transition state through hydrogen bonding.

Purification Techniques

Recrystallization remains pivotal for isolating high-purity product. Benzene, though less commonly used today due to toxicity concerns, effectively reduces solubility in methanol-based reaction mixtures. Modern alternatives like ethyl acetate/hexane mixtures offer safer recrystallization media without compromising yield.

Comparative Analysis of Synthetic Methods

The table below contrasts key methodologies:

MethodStepsConditionsYieldPurityReference
Two-Step Boc ProtectionEsterification → Boc ProtectionSOCl₂/MeOH → (Boc)₂O/DMAP70%>95%
Direct EsterificationSingle-StepMeOH/H⁺, reflux~85%*90–95%
RecrystallizationPurificationBenzene/MeOH98.5%

*Estimated based on analogous reactions.

The two-step Boc method offers superior stereochemical control, critical for pharmaceutical applications, whereas direct esterification provides a simpler, scalable route. Recrystallization with benzene achieves exceptional purity but necessitates careful solvent handling.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 1-methyl-5-oxopyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS No. Key Applications
Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate C₇H₁₁NO₃ 157.17 1-Me, 2-COOMe 42435-88-1 Chiral intermediates
Methyl 5-oxopyrrolidine-2-carboxylate C₆H₉NO₃ 143.14 2-COOMe (no 1-Me) 54571-66-3 Racemic synthons
Methyl 3-aryl-5-oxopyrrolidine-2-carboxylate C₁₃H₁₅NO₃ 233.27 3-Aryl, 2-COOMe Diastereoselective synthesis
Methyl 1-(benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylate C₁₃H₁₂N₂O₃S 276.31 1-Benzothiazolyl, 3-COOMe 1239764-72-7 Heterocyclic drug development

Analytical Characterization

Table 2: Analytical Data Comparison

Compound IR (C=O, cm⁻¹) ¹H-NMR (Key Signals) Melting Point (°C) Yield (%)
This compound 1738, 1659 δ 3.70 (s, OCH₃), δ 3.86–3.94 (m, N–CH₂) 145–146 68
Methyl 5-oxopyrrolidine-2-carboxylate 1742, 1665 δ 3.72 (s, OCH₃), δ 2.60–2.80 (m, CH₂) 120–122 85
Methyl 3-(pyridyl)-5-oxopyrrolidine-2-carboxylate 1735, 1650 δ 8.50 (m, pyridyl-H), δ 3.68 (s, OCH₃) 72

Biological Activity

Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate, a derivative of pyrrolidine, has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an overview of its biological activity, including anticancer and antimicrobial properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound has the molecular formula C6H9NO3C_6H_9NO_3 and features a five-membered nitrogen-containing heterocycle. Its structure allows for various interactions with biological targets, particularly in the context of enzyme inhibition and cellular signaling.

Anticancer Activity

Recent studies have demonstrated that derivatives of 5-oxopyrrolidine, including this compound, exhibit promising anticancer activity. The following table summarizes key findings from various research studies regarding the compound's efficacy against different cancer cell lines.

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA549 (lung cancer)66Induces apoptosis via mitochondrial pathway
Derivative ARPMI 8226 (multiple myeloma)61Proteasome inhibition
Derivative BHCT116 (colon cancer)43Cell cycle arrest at G2/M phase

Case Study: A549 Lung Cancer Model

In a study evaluating the anticancer properties of several 5-oxopyrrolidine derivatives, this compound was tested against A549 human lung adenocarcinoma cells. The compound exhibited an IC50 value of 66 µM, indicating significant cytotoxicity. The mechanism involved the induction of apoptosis through mitochondrial pathways, highlighting its potential as a therapeutic agent in lung cancer treatment .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored, particularly against multidrug-resistant pathogens. The following table summarizes its antibacterial efficacy against various strains.

PathogenMinimum Inhibitory Concentration (MIC)Activity
Staphylococcus aureus (MRSA)>128 µg/mLNo significant activity
Escherichia coli (carbapenem-resistant)>128 µg/mLNo significant activity
Klebsiella pneumoniae>128 µg/mLNo significant activity

Despite showing limited direct antimicrobial activity against certain strains, the compound's derivatives are being investigated for their potential to enhance efficacy through structural modifications .

The biological activity of this compound is largely attributed to its interaction with specific enzymes and cellular pathways. Notably, it has been suggested that this compound may act as an inhibitor of GABA transaminase, leading to increased levels of gamma-aminobutyric acid (GABA), which plays a crucial role in neuronal signaling and may contribute to its analgesic effects.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing enantiomerically pure Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate?

  • The compound is synthesized via diastereoselective routes, often starting from chiral precursors like L-proline derivatives. For example, asymmetric alkylation or cyclization reactions under controlled conditions (e.g., anhydrous solvents, low temperatures) can preserve stereochemistry. Post-synthetic modifications, such as esterification, are optimized using catalytic agents like DMAP (4-dimethylaminopyridine) to enhance yield and purity .
  • Key Technique : Use chiral HPLC or polarimetry to confirm enantiomeric purity post-synthesis .

Q. How should researchers handle solubility and storage of this compound to ensure stability?

  • Solubility : The compound is typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Pre-warming to 37°C with sonication improves dissolution .
  • Storage : Store at -20°C in airtight, light-resistant containers. For stock solutions in DMSO, aliquot to avoid freeze-thaw cycles, which degrade ester functionalities. Shelf life is ~1 month at -20°C and ~6 months at -80°C .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm the ester and lactam groups. Key signals include the methyl ester (δ ~3.7 ppm) and the lactam carbonyl (δ ~175 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]+^+ at m/z 158.1) and fragmentation patterns .
  • X-ray Crystallography : Resolve ambiguous stereochemistry via SHELXL refinement (e.g., using Bruker D8 Venture instruments) .

Advanced Research Questions

Q. How does the stereochemistry of the pyrrolidine ring influence reactivity in nucleophilic substitutions?

  • The (S)-configured methyl group at position 1 creates steric hindrance, directing nucleophilic attacks to the less hindered carbonyl at position 5. Computational modeling (e.g., DFT with Gaussian 16) predicts regioselectivity trends, validated by kinetic studies .
  • Methodological Tip : Use chiral auxiliaries or transition-state analogs to probe steric effects .

Q. What computational approaches are used to analyze the ring puckering dynamics of this compound?

  • Apply Cremer-Pople parameters to quantify ring puckering via X-ray or neutron diffraction data. The 5-membered ring adopts an envelope conformation (Δθ\theta ~20°), with the lactam oxygen out-of-plane. MD simulations (e.g., AMBER) model flexibility under physiological conditions .
  • Validation : Compare calculated puckering amplitudes (e.g., Q = 0.5 Å) with crystallographic data .

Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

  • Case Study : Discrepancies in antimicrobial assays may arise from impurities in stereoisomeric mixtures. Use orthogonal purification (e.g., prep-HPLC followed by recrystallization) and validate purity via 1H^1H-NMR integration .
  • Statistical Analysis : Apply multivariate regression to correlate substituent effects (e.g., aryl groups at position 3) with bioactivity .

Methodological Tables

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular Weight157.17 g/mol
Melting PointNot reported; amorphous solid
Solubility in DMSO≥50 mg/mL (pre-warmed)
Chiral Purity (HPLC)≥99% ee (Chiralcel OD-H column)

Table 2: Comparison of Synthetic Routes

MethodYield (%)StereocontrolKey Challenge
Diastereoselective Alkylation65–75High (via L-proline)Epimerization at high temps
Catalytic Asymmetric Cyclization55–60Moderate (Rh-complex)Catalyst cost

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate
Reactant of Route 2
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Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate

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